molecular formula C23H25N3O3 B11080182 3,3,7,8-tetramethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3,7,8-tetramethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11080182
M. Wt: 391.5 g/mol
InChI Key: BXUVNJVUYJUPTC-UHFFFAOYSA-N
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Description

3,3,7,8-tetramethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple methyl groups, a nitrophenyl group, and a dibenzo-diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,8-tetramethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the dibenzo-diazepinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted benzylamines and phthalic anhydride.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry

    Polymer Science: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers with specific mechanical or thermal properties.

Mechanism of Action

The mechanism by which 3,3,7,8-tetramethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the dibenzo-diazepinone core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group at the 11-position and the specific arrangement of methyl groups make 3,3,7,8-tetramethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one unique

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2,3,9,9-tetramethyl-6-(3-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H25N3O3/c1-13-8-17-18(9-14(13)2)25-22(15-6-5-7-16(10-15)26(28)29)21-19(24-17)11-23(3,4)12-20(21)27/h5-10,22,24-25H,11-12H2,1-4H3

InChI Key

BXUVNJVUYJUPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C

Origin of Product

United States

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